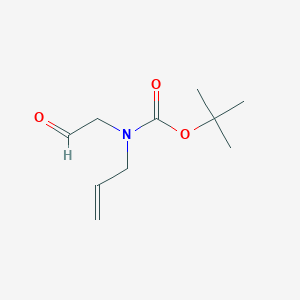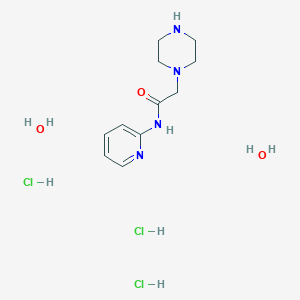![molecular formula C24H40N2O6 B2402046 N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine CAS No. 1301706-85-3](/img/structure/B2402046.png)
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine: is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes a lysine backbone modified with a t-butyloxycarbonyl (BOC) protecting group and a dimethyl-dioxocyclohexylidene moiety. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group of lysine using t-butyloxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting BOC-protected lysine is then reacted with a suitable reagent to introduce the dimethyl-dioxocyclohexylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The carbonyl groups can be reduced to hydroxyl groups.
Substitution: : The BOC protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.
Major Products Formed
Oxidation: : Amine oxides
Reduction: : Hydroxylated derivatives
Substitution: : Free amino group derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Peptide Synthesis: : It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: : It serves as a tool in studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: : It is used in the development of pharmaceuticals and drug delivery systems.
Industrial Applications: : It finds use in the production of biologically active compounds and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids. The molecular targets and pathways involved would vary based on the specific biochemical or pharmaceutical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the BOC protecting group and the dimethyl-dioxocyclohexylidene moiety. Similar compounds include other BOC-protected amino acids and derivatives with different protecting groups or functional groups. These compounds are often compared based on their stability, reactivity, and suitability for various applications.
List of Similar Compounds
BOC-Lysine: : Similar to the compound but without the dimethyl-dioxocyclohexylidene group.
Fmoc-Lysine: : Another protected lysine derivative, using the Fmoc (fluorenylmethyloxycarbonyl) group instead of BOC.
Z-Lysine: : A lysine derivative protected with the benzyloxycarbonyl (Z) group.
Properties
IUPAC Name |
(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2401963.png)


![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)
![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)

![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)
